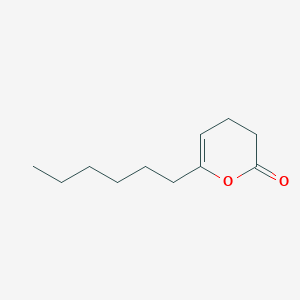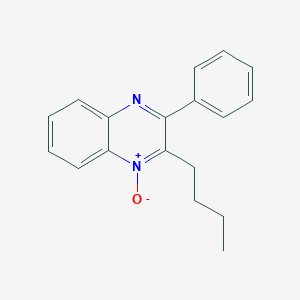
2-Butyl-3-phenylquinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-phenylquinoxaline 1-oxide, also known as BQNO, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a redox-cycling agent that can generate reactive oxygen species, which makes it an important tool in studying oxidative stress and related biological processes.
Wirkmechanismus
2-Butyl-3-phenylquinoxaline 1-oxide acts as a redox-cycling agent, which means that it can generate reactive oxygen species by cycling between its oxidized and reduced forms. This process can lead to the formation of superoxide anion and hydrogen peroxide, which can cause oxidative damage to cells.
Biochemische Und Physiologische Effekte
2-Butyl-3-phenylquinoxaline 1-oxide has been shown to induce apoptosis, or programmed cell death, in cancer cells by increasing oxidative stress. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-Butyl-3-phenylquinoxaline 1-oxide has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Butyl-3-phenylquinoxaline 1-oxide in lab experiments is its ability to induce oxidative stress in cells, which can be useful in studying the role of oxidative stress in various biological processes. However, one limitation of using 2-Butyl-3-phenylquinoxaline 1-oxide is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
1. Investigating the potential use of 2-Butyl-3-phenylquinoxaline 1-oxide in combination with other anti-cancer agents to enhance their efficacy.
2. Studying the effects of 2-Butyl-3-phenylquinoxaline 1-oxide on mitochondrial function and metabolism.
3. Investigating the potential use of 2-Butyl-3-phenylquinoxaline 1-oxide in the treatment of inflammatory diseases.
4. Developing new derivatives of 2-Butyl-3-phenylquinoxaline 1-oxide with improved efficacy and reduced toxicity.
5. Investigating the role of 2-Butyl-3-phenylquinoxaline 1-oxide in the regulation of autophagy, a cellular process involved in the degradation of damaged proteins and organelles.
In conclusion, 2-Butyl-3-phenylquinoxaline 1-oxide is a chemical compound that has been extensively used in scientific research for its ability to induce oxidative stress and related biological processes. It has been shown to have anti-cancer and anti-inflammatory effects, and its potential use in combination with other agents and in the treatment of various diseases warrants further investigation.
Synthesemethoden
The synthesis of 2-Butyl-3-phenylquinoxaline 1-oxide involves the reaction of 2-nitrophenylquinoxaline with butyllithium, followed by reduction with sodium borohydride. The resulting product is then oxidized with lead tetraacetate to yield 2-Butyl-3-phenylquinoxaline 1-oxide.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-phenylquinoxaline 1-oxide has been extensively used in scientific research as a tool to study oxidative stress and related biological processes. It has been shown to induce oxidative stress in various cell types, including cancer cells, and has been used to investigate the role of oxidative stress in cancer development and progression.
Eigenschaften
CAS-Nummer |
18992-52-4 |
|---|---|
Produktname |
2-Butyl-3-phenylquinoxaline 1-oxide |
Molekularformel |
C18H18N2O |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-butyl-1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C18H18N2O/c1-2-3-12-17-18(14-9-5-4-6-10-14)19-15-11-7-8-13-16(15)20(17)21/h4-11,13H,2-3,12H2,1H3 |
InChI-Schlüssel |
DZUHUEZBEVSMLZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
Kanonische SMILES |
CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
Synonyme |
2-Butyl-3-phenylquinoxaline 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




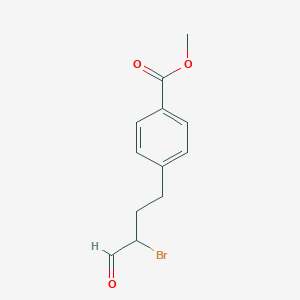
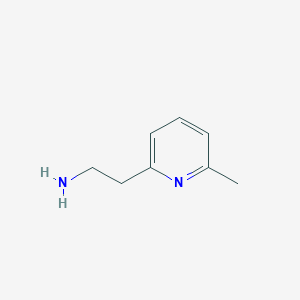
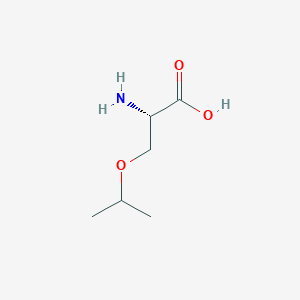

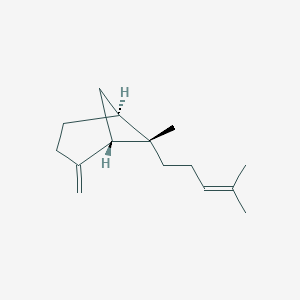
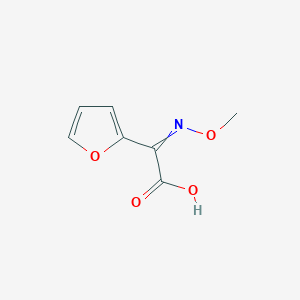

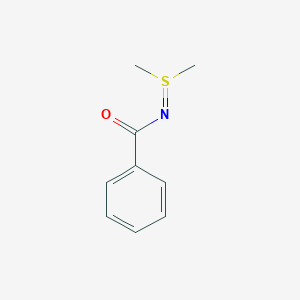

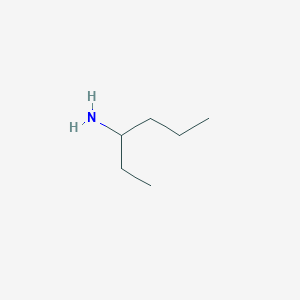
![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)

